3,5'-Dichloro-2'-fluoropropiophenone

Description

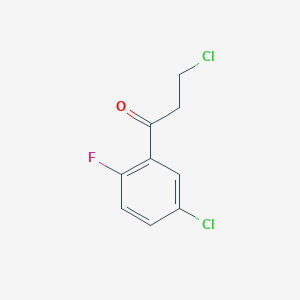

3,5'-Dichloro-2'-fluoropropiophenone is a halogenated propiophenone derivative characterized by two chlorine atoms at positions 3 and 5' and a fluorine atom at position 2' on the aromatic ring. Its molecular formula is C₉H₆Cl₂FO, with a molecular weight of 233.05 g/mol. The electron-withdrawing effects of the halogens influence its reactivity, solubility, and interactions with biological targets .

Properties

Molecular Formula |

C9H7Cl2FO |

|---|---|

Molecular Weight |

221.05 g/mol |

IUPAC Name |

3-chloro-1-(5-chloro-2-fluorophenyl)propan-1-one |

InChI |

InChI=1S/C9H7Cl2FO/c10-4-3-9(13)7-5-6(11)1-2-8(7)12/h1-2,5H,3-4H2 |

InChI Key |

UCUBQGQLSQAMNL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)CCCl)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Analysis

- Halogen Substitution: The 3,5'-dichloro-2'-fluoro substitution in the main compound creates a strong electron-withdrawing effect, deactivating the aromatic ring toward electrophilic substitution. This contrasts with 2',4'-difluoropropiophenone, which lacks chlorine and has weaker deactivation overall . The 3',5'-dichloro-2'-hydroxypropiophenone analog replaces fluorine with a hydroxyl group, increasing polarity and hydrogen-bonding capacity, which may enhance solubility in polar solvents .

- The 2,2-dimethylbutyrophenone backbone in CAS 898766-00-2 extends the carbon chain, increasing lipophilicity and possibly altering metabolic pathways compared to propiophenones .

Physicochemical Properties

- Lipophilicity: The main compound’s logP value is likely higher than 2',4'-difluoropropiophenone due to the presence of two chlorine atoms, enhancing membrane permeability .

- Melting Points : Compounds with hydroxyl groups (e.g., 18430-74-5) exhibit higher melting points than halogenated analogs due to hydrogen bonding .

Research Findings and Data

NMR and Structural Elucidation

- Main Compound: Key NMR signals (e.g., δ ~7.5–7.9 ppm for aromatic protons, δ ~70–140 ppm for oxygenated carbons) would align with patterns observed in related halogenated propiophenones .

- Comparative Data : The discontinued 3'-chloro-5'-fluoro analog (CAS 28298-26-2) likely shows distinct $^{19}\text{F-NMR}$ shifts due to differing halogen positions .

Crystallography

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.